

# Ubisemiquinone: The Free Radical Intermediate in Mitochondrial Electron Transport

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## Compound of Interest

Compound Name: *Ubisemiquinone*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

The mitochondrial electron transport chain (ETC) is a fundamental biological process responsible for the majority of cellular ATP production. Central to this process is the transient formation of a highly reactive free radical intermediate, **ubisemiquinone**. This technical guide provides a comprehensive overview of the formation, function, and detection of **ubisemiquinone** within the ETC. It delves into the critical role of this intermediate in the Q<sub>0</sub> cycle of Complex III, its involvement as a primary source of cellular reactive oxygen species (ROS), and its implications in various pathological states. Detailed experimental protocols for the study of **ubisemiquinone** and associated phenomena are provided, alongside structured data tables and visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

## Introduction: The Pivotal Role of Ubisemiquinone

The transfer of electrons through the mitochondrial ETC is a meticulously orchestrated series of redox reactions.<sup>[1]</sup> Ubiquinone (Coenzyme Q), a lipid-soluble molecule within the inner mitochondrial membrane, serves as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III.<sup>[1]</sup> During this process, ubiquinone can exist in three distinct redox states: the fully oxidized form (ubiquinone, Q), the fully reduced form (ubiquinol, QH<sub>2</sub>), and a one-electron reduced intermediate, the **ubisemiquinone** radical (Q<sup>•-</sup>).<sup>[2]</sup> This semiquinone intermediate, though transient, is a critical player in the bifurcation of electron flow

within Complex III and is a major site of superoxide production, a key reactive oxygen species (ROS).<sup>[3]</sup> Understanding the dynamics of **ubisemiquinone** is therefore paramount for comprehending mitochondrial bioenergetics, redox signaling, and the pathogenesis of diseases linked to oxidative stress.

## Formation and Function of **Ubisemiquinone** in the Electron Transport Chain

**Ubisemiquinone** is primarily formed at two key sites within the ETC: Complex I (NADH:ubiquinone oxidoreductase) and Complex III (Q-cytochrome c oxidoreductase).

### Ubisemiquinone in Complex I

In Complex I, electrons from NADH are transferred through a series of iron-sulfur clusters to ubiquinone.<sup>[2]</sup> This two-electron reduction from ubiquinone to ubiquinol proceeds via a **ubisemiquinone** intermediate.<sup>[2]</sup> While several **ubisemiquinone** species associated with Complex I have been detected by Electron Paramagnetic Resonance (EPR) spectroscopy, their precise roles in the proton-pumping mechanism are still under investigation.<sup>[4][5]</sup>

### The Q-Cycle and **Ubisemiquinone** in Complex III

The role of **ubisemiquinone** is most clearly defined in the Q-cycle of Complex III. This intricate mechanism allows for the transfer of two electrons from ubiquinol to two molecules of the one-electron carrier, cytochrome c, while simultaneously pumping protons across the inner mitochondrial membrane. The Q-cycle proceeds in a two-step process involving two distinct ubiquinone binding sites: the Q<sub>o</sub> (quinone oxidation) site near the intermembrane space and the Q<sub>i</sub> (quinone reduction) site near the mitochondrial matrix.<sup>[3]</sup>

- Step 1: A molecule of ubiquinol (QH<sub>2</sub>) from the membrane pool binds to the Q<sub>o</sub> site. It is oxidized in two sequential one-electron steps. The first electron is transferred to the high-potential Rieske iron-sulfur protein, which then reduces cytochrome c<sub>1</sub>. The second electron is transferred to the low-potential cytochrome bL, leaving a transient, unstable **ubisemiquinone** at the Q<sub>o</sub> site (SQ<sub>o</sub>). This **ubisemiquinone** then rapidly transfers its electron to cytochrome bH.<sup>[3]</sup>

- Step 2: A second molecule of ubiquinol binds to the  $Q_o$  site and undergoes the same oxidation process, reducing a second molecule of cytochrome c. The electron transferred to the cytochrome b chain reduces a molecule of ubiquinone bound at the  $Q_i$  site to a stable **ubisemiquinone** radical ( $SQ_i$ ). This  $SQ_i$  then accepts the second electron from the cytochrome b chain (originating from the second  $QH_2$  oxidation at the  $Q_o$  site) and, after taking up two protons from the matrix, is fully reduced to ubiquinol.

This cyclical process ensures the efficient transfer of electrons and contributes to the proton motive force.

## Ubisemiquinone as a Source of Reactive Oxygen Species (ROS)

The **ubisemiquinone** radical, particularly the species at the  $Q_o$  site of Complex III ( $SQ_o$ ), is a major source of mitochondrial superoxide ( $O_2\cdot^-$ ).<sup>[3]</sup> Due to its location near the intermembrane space, the unstable  $SQ_o$  can donate its unpaired electron to molecular oxygen, forming superoxide.<sup>[3]</sup> This process is enhanced when the electron flow through the ETC is inhibited, for example, by the Complex III inhibitor antimycin A, which blocks the  $Q_i$  site and leads to an accumulation of **ubisemiquinone** at the  $Q_o$  site.<sup>[6][7]</sup> The superoxide produced can be released into both the mitochondrial matrix and the intermembrane space.<sup>[3]</sup>

## Quantitative Data on Ubisemiquinone

The following tables summarize key quantitative parameters related to **ubisemiquinone** species identified in the mitochondrial electron transport chain.

Table 1: Midpoint Redox Potentials ( $E_m$ ) of **Ubisemiquinone** Species

Ubisemiquinone Species	Complex	pH	Em1 (Q/Q <sup>•-</sup> ) (mV)	Em2 (Q <sup>•-</sup> /QH <sub>2</sub> ) (mV)	Em (Q/QH <sub>2</sub> ) (mV)	Reference(s)
SQ <sub>i</sub> (stable)	Complex III	8.5	-	-	+42	[8]
SQ in isolated Complex I	Complex I	7.8	-45	-63	-54	[5]

Table 2: Electron Paramagnetic Resonance (EPR) Spectroscopic Parameters of **Ubisemiquinone** Radicals

Ubisemiquinone Species	Complex	g-value	Linewidth (Gauss)	Temperature (K)	Reference(s)
SQ <sub>i</sub> (stable)	Complex III	2.004	-	-	[8]
SQ in isolated Complex I	Complex I	2.00	~6.1	173	[5]
SQ <sub>o</sub> (inferred)	Complex III	2.006	8.8	-	[9]
SQ in coupled SMPs (SQNf, SQNs, SQNx)	Complex I	2.00	-	40	[10]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to study **ubisemiquinone** and its role in electron transport and ROS production.

# Isolation of Functional Mitochondria from Mammalian Tissue (e.g., Rat Liver)

This protocol describes the isolation of mitochondria using differential centrifugation, a standard method that yields a preparation suitable for functional assays.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Materials:

- Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
- Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.
- Bovine Serum Albumin (BSA), fatty acid-free.
- Dounce homogenizer with loose and tight-fitting pestles.
- Refrigerated centrifuge.

## Procedure:

- Euthanize the animal according to approved institutional protocols.
- Excise the liver and immediately place it in ice-cold Isolation Buffer I.
- Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove blood.
- Homogenize the tissue in 5 volumes of Isolation Buffer I with 0.5 mg/mL BSA using a Dounce homogenizer (5-10 strokes with the loose pestle, followed by 5-10 strokes with the tight pestle).
- Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
- Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

- Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
- Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
- Determine the protein concentration using a standard method (e.g., BCA assay).

## EPR Spectroscopy for the Detection of Ubisemiquinone

EPR spectroscopy is the primary technique for the direct detection and characterization of paramagnetic species like the **ubisemiquinone** radical.[15][16]

### Materials:

- Isolated mitochondria or submitochondrial particles (SMPs).
- EPR spectrometer with a cryostat.
- EPR tubes.
- Substrates (e.g., NADH, succinate) and inhibitors (e.g., antimycin A, myxothiazol).

### Procedure:

- Prepare the mitochondrial sample (typically 10-30 mg/mL protein) in a suitable buffer.
- To trap specific **ubisemiquinone** species, add appropriate substrates and inhibitors. For example, to detect the  $\text{SQ}_i$  radical in Complex III, add succinate (to reduce the Q pool) and antimycin A (to block the  $\text{Q}_i$  site).
- Transfer the sample to an EPR tube and rapidly freeze it in liquid nitrogen to trap the radical intermediates.
- Record the EPR spectrum at cryogenic temperatures (e.g., 40 K) to enhance signal intensity and resolution.[10]
- Typical X-band (9.5 GHz) spectrometer settings for **ubisemiquinone** detection are:
  - Microwave frequency: ~9.43 GHz

- Microwave power: 2-20 mW (power saturation studies can distinguish different radical species)[15]
- Modulation frequency: 100 kHz
- Modulation amplitude: 4 G
- Receiver gain:  $4 \times 10^5$
- Time constant: 0.655 s
- Sweep width: 80 G centered around  $g = 2.00$ .[15]
- Analyze the resulting spectrum to determine the g-value, linewidth, and signal intensity.

## Measurement of Superoxide Production

The rate of superoxide production from **ubisemiquinone** can be measured using various assays, including the reduction of cytochrome c or fluorescent probes.[17][18] The Amplex Red assay indirectly measures superoxide by detecting hydrogen peroxide ( $H_2O_2$ ), the dismutation product of superoxide.[17][19]

### Materials:

- Isolated mitochondria.
- Assay buffer (e.g., KCl-based respiration buffer).
- Amplex Red reagent.
- Horseradish peroxidase (HRP).
- Superoxide dismutase (SOD).
- Substrates and inhibitors.
- Fluorometric plate reader or spectrophotometer.

### Procedure:

- Prepare a reaction mixture containing the assay buffer, Amplex Red (e.g., 50  $\mu$ M), and HRP (e.g., 0.1 U/mL).
- Add isolated mitochondria (e.g., 0.05 mg/mL) to the reaction mixture.
- Add substrates and inhibitors to stimulate superoxide production from a specific site. For example, to measure production from Complex III, add succinate and antimycin A.
- To confirm that the signal is due to superoxide, run a parallel control experiment with the addition of SOD (e.g., 20 U/mL), which will scavenge superoxide and prevent the formation of  $\text{H}_2\text{O}_2$ .
- Monitor the increase in fluorescence (excitation  $\sim$ 570 nm, emission  $\sim$ 585 nm) over time.
- Calculate the rate of  $\text{H}_2\text{O}_2$  production from a standard curve generated with known concentrations of  $\text{H}_2\text{O}_2$ . The SOD-inhibitable portion of the rate represents superoxide production.

## Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry allows for the measurement of rapid kinetic events in the millisecond timescale, making it suitable for studying the pre-steady-state kinetics of electron transfer reactions involving **ubisemiquinone**.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

### Materials:

- Stopped-flow spectrophotometer.
- Isolated mitochondrial complexes or SMPs.
- Reductants (e.g., NADH, reduced ubiquinone analogues) and oxidants (e.g., oxidized cytochrome c).
- Anaerobic chamber (for studying reactions sensitive to oxygen).

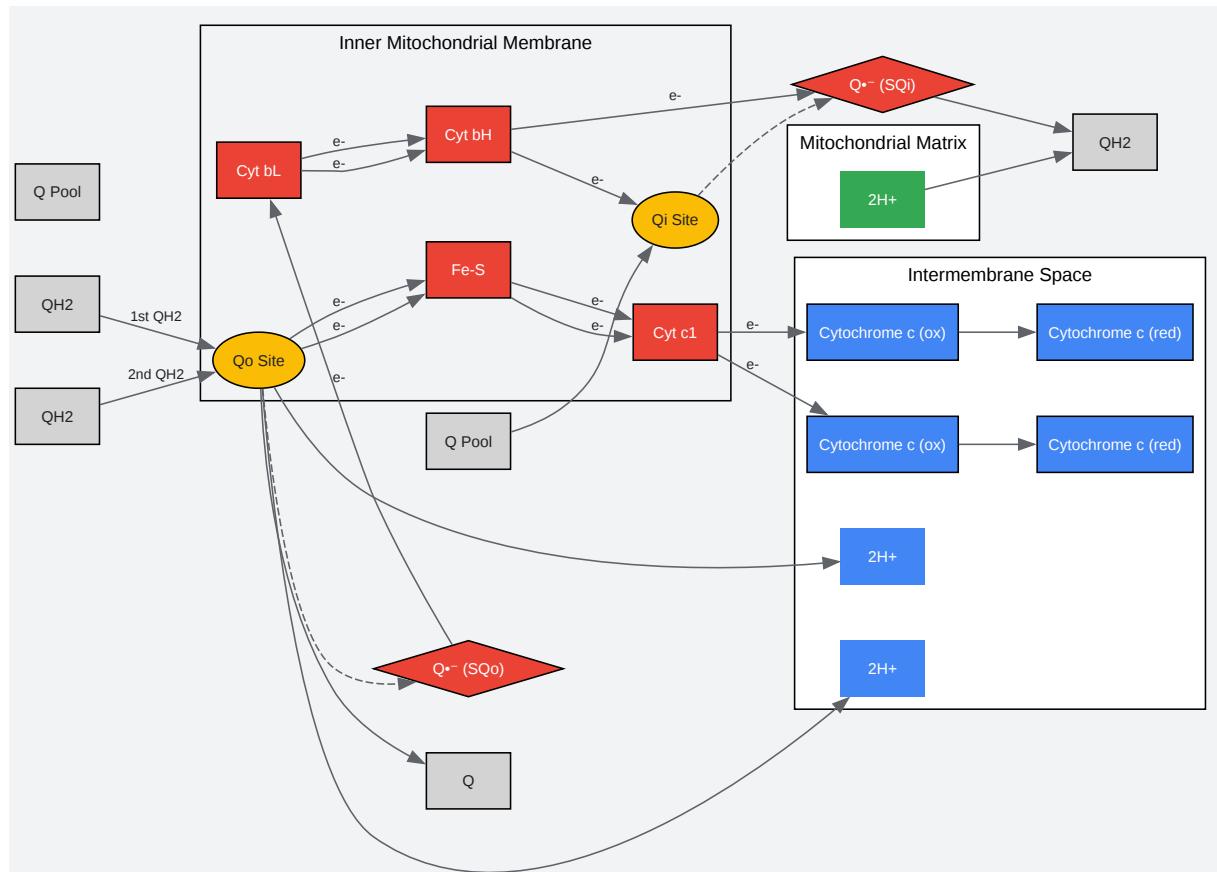
### Procedure:

- Prepare the protein sample and substrate solutions in separate syringes. For anaerobic experiments, all solutions must be deoxygenated, and the experiment must be performed in an anaerobic chamber.[22]
- Load the syringes into the stopped-flow instrument.
- Rapidly mix the contents of the syringes. The reaction is initiated upon mixing.
- Monitor the change in absorbance at a specific wavelength corresponding to a redox-active component (e.g., the reduction of cytochrome c at 550 nm).
- The resulting kinetic trace (absorbance vs. time) can be fitted to appropriate kinetic models to determine rate constants for electron transfer steps.

## Visualization of Key Pathways

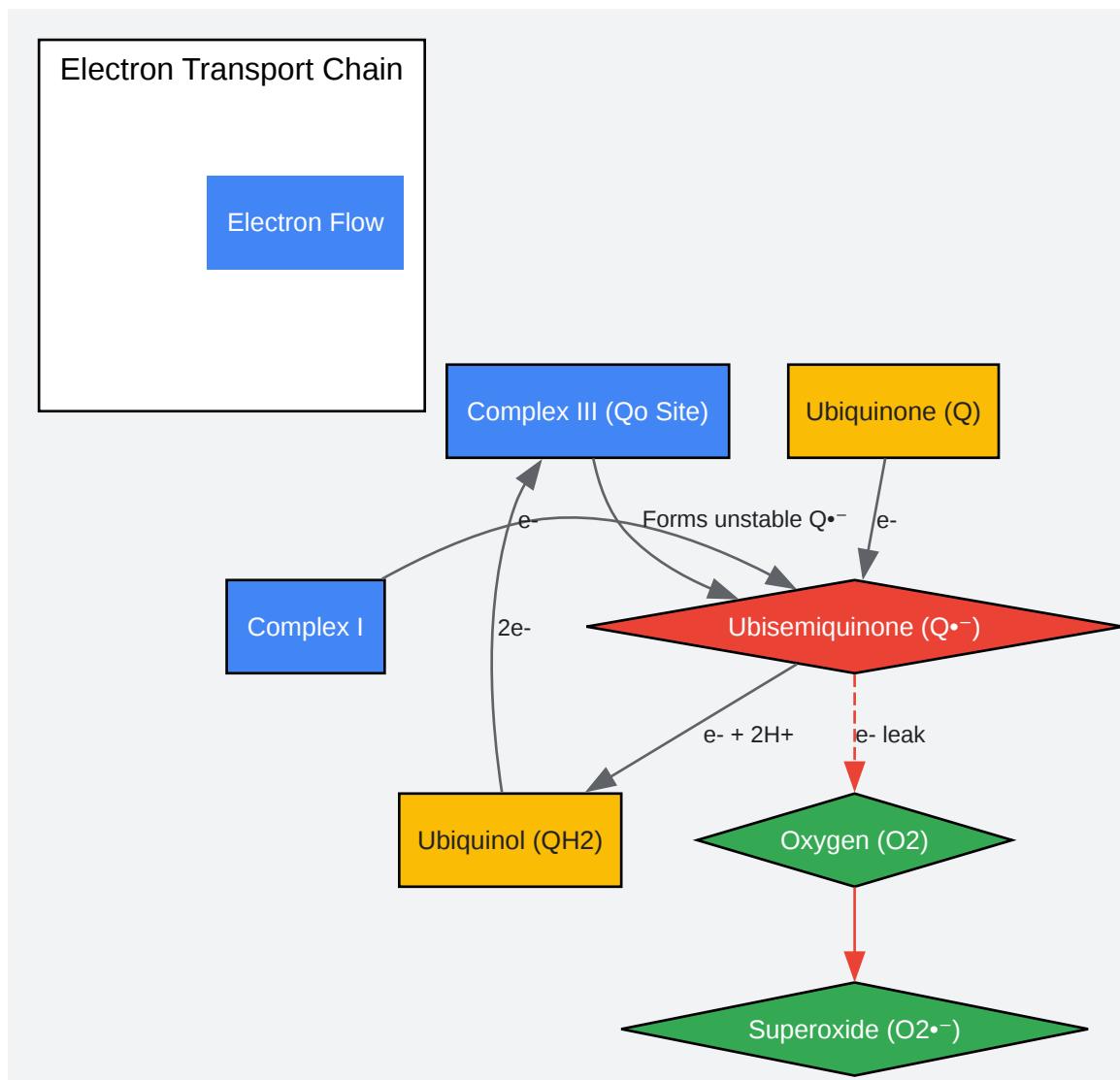
The following diagrams, generated using the DOT language for Graphviz, illustrate the central processes involving **ubisemiquinone**.

### Diagram 1: The Q-Cycle in Complex III

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Caption: The Q-Cycle in Complex III.

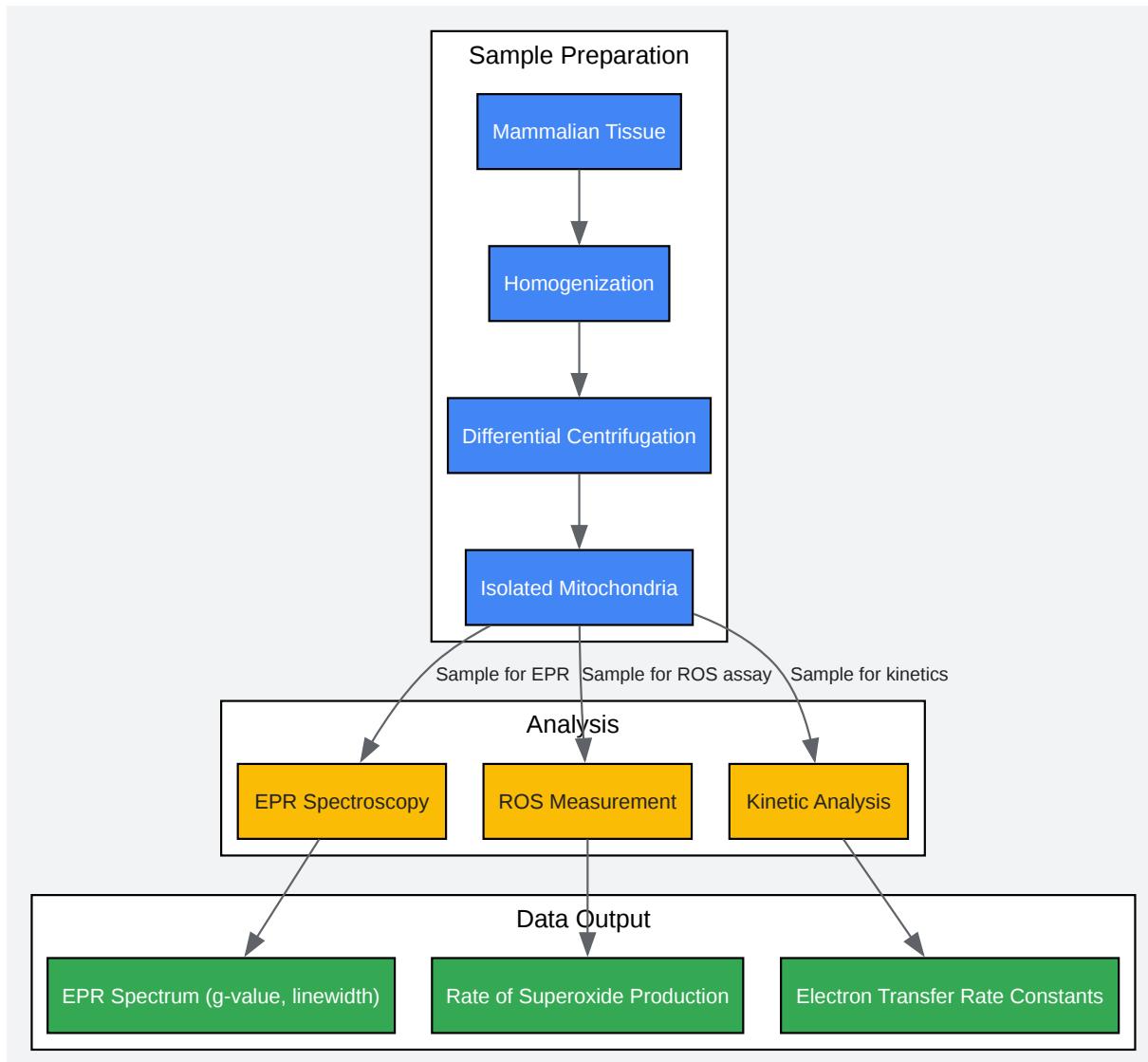
## Diagram 2: Ubisemiquinone and ROS Production



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Caption: **Ubisemiquinone** as a source of superoxide.

## Diagram 3: Experimental Workflow for Ubisemiquinone Detection

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## References

- 1. [jackwestin.com](http://jackwestin.com) [jackwestin.com]
- 2. [bio.libretexts.org](http://bio.libretexts.org) [bio.libretexts.org]
- 3. Mitochondrial electron transport chain, ROS generation and uncoupling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Thermodynamic and EPR studies of slowly relaxing ubisemiquinone species in the isolated bovine heart complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubisemiquinone is the electron donor for superoxide formation by complex III of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reprint of: Ubisemiquinone Is the Electron Donor for Superoxide Formation by Complex III of Heart Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a stable ubisemiquinone and characterization of the effects of ubiquinone oxidation-reduction status on the Rieske iron-sulfur protein in the three-subunit ubiquinol-cytochrome c oxidoreductase complex of *Paracoccus denitrificans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinone and non-quinone redox couples in Complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. An Update on Isolation of Functional Mitochondria from Cells for Bioenergetics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [bio-protocol.org](http://bio-protocol.org) [bio-protocol.org]
- 13. [agilent.com](http://agilent.com) [agilent.com]
- 14. [researchgate.net](http://researchgate.net) [researchgate.net]
- 15. [researchgate.net](http://researchgate.net) [researchgate.net]
- 16. EPR spectroscopy detects disease for the first time: finds abnormalities in mitochondria // News Center // Marquette University [marquette.edu]
- 17. [mitolab.org](http://mitolab.org) [mitolab.org]
- 18. Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [researchgate.net](http://researchgate.net) [researchgate.net]

- 20. Use of stopped-flow spectrophotometry to establish midpoint potentials for redox proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. web.williams.edu [web.williams.edu]
- 22. Performing anaerobic stopped-flow spectrophotometry inside of an anaerobic chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anaerobic Stopped-Flow Spectrophotometry with Photodiode Array Detection in the Presteady State: An Application to Elucidate Oxidoreduction Mechanisms in Flavoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Stopped-Flow Application Notes [photophysics.com]
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